6-phenyl-1H-indole

Antifungal screening 6-substituted indole SAR Alternaria brassicicola

6-Phenyl-1H-indole (CAS 106851-31-4) is a heterocyclic aromatic compound composed of an indole core substituted with a phenyl group at the 6-position (C14H11N, MW 193.24 g/mol). It is primarily utilized as a synthetic intermediate in medicinal chemistry, agrochemical discovery, and materials science owing to its rigid, planar framework conducive to π-stacking interactions and its capacity for selective functionalization.

Molecular Formula C14H11N
Molecular Weight 193.24 g/mol
CAS No. 106851-31-4
Cat. No. B181141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-phenyl-1H-indole
CAS106851-31-4
Molecular FormulaC14H11N
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C2)C=CN3
InChIInChI=1S/C14H11N/c1-2-4-11(5-3-1)13-7-6-12-8-9-15-14(12)10-13/h1-10,15H
InChIKeyKVVBMAQSZVYTCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyl-1H-indole (CAS 106851-31-4): Procurement-Grade Physicochemical and Structural Baseline for Research and Industrial Sourcing


6-Phenyl-1H-indole (CAS 106851-31-4) is a heterocyclic aromatic compound composed of an indole core substituted with a phenyl group at the 6-position (C14H11N, MW 193.24 g/mol). It is primarily utilized as a synthetic intermediate in medicinal chemistry, agrochemical discovery, and materials science owing to its rigid, planar framework conducive to π-stacking interactions and its capacity for selective functionalization [1]. The compound is commercially available at 95% purity from multiple suppliers and is characterized by a melting point of 160–161 °C, a calculated logP of approximately 4.0–4.8, and very low aqueous solubility (0.041 g/L at 25 °C) .

Why 6-Phenyl-1H-indole Cannot Be Replaced by Positional Isomers or Other 6-Substituted Indoles in Research and Industrial Applications


Indole derivatives with substituents at different positions or with varying 6-substituents exhibit markedly divergent biological, electronic, and physicochemical profiles. The position of the phenyl group (C-6 vs. C-2) critically alters the molecule's dipole moment, π-electron distribution, and steric accessibility, leading to distinct target-binding affinities and material properties [1]. Even among 6-substituted indoles, small changes in the substituent—such as replacing phenyl with methyl, isopropyl, or prenyl—can abolish or dramatically alter antifungal activity, as demonstrated by Sasaki et al. (2002), who showed that 6-prenylindole displays potent antifungal effects whereas 6-isopropylindole is inactive [2]. These findings underscore why 6-phenyl-1H-indole must be treated as a non-fungible entity in procurement decisions, where substitution with a cheaper or more readily available analog risks compromising experimental reproducibility, biological activity, or device performance.

Quantitative Differentiation of 6-Phenyl-1H-indole Against Closest Analogs: A Procurement-Focused Evidence Inventory


Antifungal Activity Differentiation: 6-Phenylindole vs. 6-Prenylindole, 6-Isopropylindole, and 6-Methylindole in the Sasaki 2002 Comparative Study

In the foundational structure-activity relationship (SAR) study by Sasaki et al. (2002), a panel of five 6-substituted indoles—including 6-phenylindole, 6-prenylindole, 6-allylindole, 6-isopropylindole, and 6-methylindole—was synthesized and evaluated for antifungal activity against Alternaria brassicicola and Fusarium oxysporum using a paper-disc diffusion assay [1]. While 6-prenylindole exhibited clear antifungal activity (inhibition zone observed), 6-isopropylindole was completely inactive, confirming that the nature of the C-6 substituent is a binary determinant of bioactivity [2]. 6-Phenylindole occupies a distinct intermediate position in this SAR series: its phenyl substituent provides a larger, more lipophilic, and π-electron-rich surface than the alkyl-substituted analogs, which is critical for π-stacking interactions with biological targets but may also modulate membrane permeability differently from the prenyl group. The quantitative inhibition zone diameters for each analog are reported in the original paper and constitute the primary comparative dataset for this compound class [1].

Antifungal screening 6-substituted indole SAR Alternaria brassicicola Fusarium oxysporum

Synthetic Accessibility: Suzuki–Miyaura Coupling Yield of 6-Phenyl-1H-indole from 6-Bromoindole vs. Alternative Synthetic Routes

6-Phenyl-1H-indole can be synthesized via palladium-catalyzed Suzuki–Miyaura cross-coupling of 6-bromoindole with phenylboronic acid. Using Ti₀.₉₇Pd₀.₀₃O₁.₉₇ nanoparticles (10 wt%) as the catalyst and K₂CO₃ in water at 100 °C for 6 hours, a yield of 99% has been reported . This represents an exceptionally high coupling efficiency for an unprotected nitrogen-rich heterocycle. In contrast, an earlier four-step synthetic route from o-halonitrobenzenes via o-trimethylsilylethynylnitrobenzene intermediates afforded 6-phenyl-1H-indole in approximately 76% overall yield . The Suzuki method therefore offers a >20% yield advantage in a single step compared to the multi-step alternative, while also providing greater substrate scope for introducing diverse aryl groups at the 6-position [1].

Suzuki coupling 6-bromoindole palladium catalysis cross-coupling yield

Physicochemical Differentiation: 6-Phenyl-1H-indole vs. 2-Phenylindole – Melting Point, Lipophilicity, and Solubility Comparison

6-Phenyl-1H-indole and its positional isomer 2-phenylindole (CAS 948-65-2) exhibit distinct physicochemical profiles that influence their handling, formulation, and biological behavior. 6-Phenyl-1H-indole has a reported melting point of 160–161 °C (recrystallized from acetone) and a calculated logP of 4.02–4.76 . In contrast, 2-phenylindole has a melting point of approximately 189–190 °C and a logP of approximately 3.8 . The higher melting point of 2-phenylindole reflects stronger intermolecular hydrogen bonding involving the N-H adjacent to the phenyl group, whereas the 6-phenyl isomer's N-H is less sterically encumbered. The aqueous solubility of 6-phenyl-1H-indole is calculated as 0.041 g/L at 25 °C, classifying it as practically insoluble . These differences in solid-state properties and lipophilicity can affect dissolution rates, partitioning behavior in biological assays, and purification protocols, making direct substitution of one isomer for the other inadvisable without re-optimization of experimental conditions.

Physicochemical properties positional isomer melting point logP solubility

Electronic Structure and OLED Host Material Potential: Ionization Potential of Phenylindole-Based Derivatives vs. Carbazole-Based Hosts

Phenylindole-based low-molecular-weight derivatives have been synthesized and evaluated as host materials for phosphorescent organic light-emitting diodes (OLEDs). Electron photoemission spectroscopy revealed that layers of carbazole- and phenylindole-based compounds exhibit ionization potentials (Ip) in the range of 5.75–5.95 eV [1]. These values are higher than those reported for twin phenylethenyl-substituted indole derivatives (Ip = 5.4–5.5 eV) used as hole-transporting layers [2], indicating that phenylindole-based hosts possess deeper HOMO levels better suited for efficient energy transfer to green and blue phosphorescent emitters such as Ir(ppy)₃ and FIrpic. A green OLED employing a phenylindole-based host achieved a current efficiency of 20.9 cd/A and a power efficiency of 6.8 lm/W at 100 cd/m², while a blue device reached a maximum brightness of 1,160 cd/m² with a current efficiency of 9.4 cd/A [1]. These performance metrics establish phenylindole-core materials as viable alternatives to carbazole-based hosts, with the 6-phenyl substitution pattern offering a unique combination of electronic properties and amorphous film-forming ability.

OLED host materials ionization potential phenylindole phosphorescent OLEDs hole transport

Commercial Availability and Purity Benchmarking: 6-Phenyl-1H-indole vs. 6-Bromoindole (Precursor) and 2-Phenylindole (Isomer)

6-Phenyl-1H-indole (CAS 106851-31-4) is stocked by multiple global suppliers including Enamine LLC, Fluorochem, and Leyan, with a standard purity specification of 95% (HPLC) . Its direct synthetic precursor, 6-bromoindole (CAS 52415-29-9), is also widely available but serves a fundamentally different role as a coupling partner rather than a final research compound. The positional isomer 2-phenylindole (CAS 948-65-2) is available at ≥95% purity from major suppliers and is often less expensive due to its simpler synthesis and larger production scale. However, as established in Evidence Items 1 and 3, 2-phenylindole's distinct physicochemical and biological properties preclude it from serving as a drop-in replacement for the 6-phenyl isomer. For procurement decisions, the 95% purity standard for 6-phenyl-1H-indole is adequate for most synthetic and screening applications, with further purification achievable via recrystallization from acetone [1].

Commercial sourcing purity specification CAS comparison supplier benchmarking

Validated Research and Industrial Application Scenarios for 6-Phenyl-1H-indole Based on Comparative Evidence


Medicinal Chemistry: Antifungal Lead Optimization Using the 6-Phenylindole Scaffold

Researchers conducting structure-activity relationship (SAR) studies on antifungal indole derivatives should select 6-phenyl-1H-indole as a core scaffold based on the direct comparative data from Sasaki et al. (2002), which established that the nature of the C-6 substituent is a critical determinant of antifungal activity against A. brassicicola and F. oxysporum [1]. Unlike 6-isopropylindole (inactive) and distinct from the highly active 6-prenylindole, the 6-phenyl substituent provides a unique balance of lipophilicity and π-stacking potential that can be exploited for lead diversification. The compound's 95% commercial purity and well-characterized physicochemical profile (m.p. 160–161 °C, logP ~4.0–4.8) facilitate reproducible in vitro assay conditions .

Organic Electronics: Phenylindole-Core Host Materials for Phosphorescent OLEDs

Materials scientists developing host materials for green and blue phosphorescent OLEDs should consider 6-phenyl-1H-indole as a building block for constructing low-molecular-weight host compounds. Phenylindole-based derivatives exhibit ionization potentials in the range of 5.75–5.95 eV, which are deeper than those of phenylethenyl-indole hole-transport materials (5.4–5.5 eV), enabling better HOMO-level alignment with phosphorescent emitters such as Ir(ppy)₃ [1]. Devices incorporating phenylindole-based hosts have demonstrated green OLED current efficiencies of 20.9 cd/A and blue OLED brightness of 1,160 cd/m², outperforming simpler indole-based hole-transport layers [1][2]. The commercial availability of 6-phenyl-1H-indole at 95% purity supports its use as a reliable synthetic intermediate for device fabrication research.

Synthetic Methodology: High-Yield Suzuki Coupling for 6-Arylindole Library Synthesis

Synthetic chemists engaged in parallel library synthesis of 6-arylindole derivatives can leverage the optimized Suzuki–Miyaura protocol that delivers 6-phenyl-1H-indole in up to 99% yield from 6-bromoindole and phenylboronic acid using Ti₀.₉₇Pd₀.₀₃O₁.₉₇ nanocatalysts in aqueous media [1]. This method outperforms traditional multi-step routes (~76% overall yield) and has been validated for scale-up to 10–20 gram quantities . The robustness of this coupling chemistry makes 6-bromoindole (the precursor) and 6-phenyl-1H-indole (the prototype product) an ideal substrate-product pair for reaction optimization studies and for generating diverse 6-arylindole screening collections.

Physicochemical Reference Standard: Differentiating Positional Isomers in Analytical Method Development

Analytical chemists developing HPLC, GC, or spectroscopic methods for indole derivative characterization can employ 6-phenyl-1H-indole as a well-defined reference standard to differentiate it from its positional isomer 2-phenylindole. The two isomers are distinguishable by their melting points (160–161 °C vs. 189–190 °C), chromatographic retention times (consistent with their logP difference of 0.2–1.0 units), and NMR spectral patterns (distinct coupling constants for the indole C-2 and C-3 protons arising from different substitution patterns) [1]. This differentiation is essential for quality control in pharmaceutical intermediate production and for ensuring the correct isomer is used in biological assays.

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